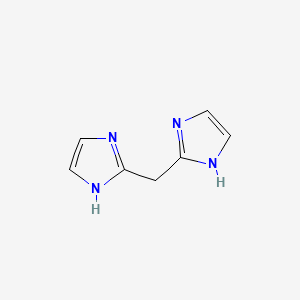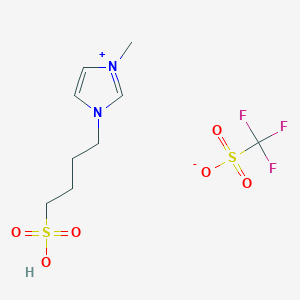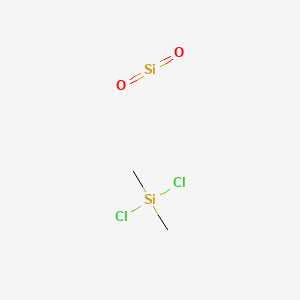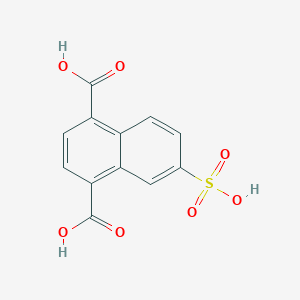
N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide
Overview
Description
“N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide” is a solid compound that appears as white crystals at room temperature . It is a hydrogen-bonded organic framework (HOF) monomer .
Molecular Structure Analysis
The molecular weight of this compound is 438.43, and its molecular formula is C24H18N6O3 .Chemical Reactions Analysis
This compound is often used as an organic synthesis reagent for the synthesis of other organic compounds .Physical and Chemical Properties Analysis
This compound has good solubility in solvents and can dissolve in some common organic solvents . A study has shown that its solubility increases with absolute temperature in 12 monosolvents . The solubility order obtained was: 2-butanone > isopropanol > n-propanol > n-butanol > ethyl acetate > acetonitrile > methanol > ethanol > dichloromethane > n-hexane > acetone > water .Scientific Research Applications
Heterogeneous Catalysis
N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide and related compounds are utilized in constructing amide functionalized covalent organic frameworks (COFs). These COFs exhibit crystallinity and serve as efficient catalysts in reactions such as Knoevenagel condensation, demonstrating the potential of these compounds in heterogeneous catalysis (Li et al., 2019).
Nanoparticle Formation and Gelation
This compound has been used to synthesize novel ligands that act as low molecular weight gelators. These gelators facilitate the formation of stable gels with silver salts, and the resulting gel matrixes are used for the growth of silver nanoparticles. The silver nanoparticles formed in this way exhibit significant catalytic properties and stability, highlighting the potential of these compounds in nanotechnology applications (Sengupta et al., 2014).
Supramolecular Chemistry
Compounds related to this compound are used in supramolecular chemistry for constructing complex molecular structures like foldamer-type oligoamides. These structures exhibit unique conformational and hydrogen bonding characteristics, useful in understanding molecular interactions and designing novel molecular assemblies (Suhonen et al., 2012).
Electronic and Optical Materials
Derivatives of this compound have been developed as materials for electronic and optical applications, such as in organic light-emitting devices (OLEDs). These derivatives exhibit properties like high electron mobility and the ability to block excitons, which are crucial for the efficiency and performance of OLEDs (Su et al., 2009).
Porous Metal-Organic Frameworks (MOFs)
This compound has been applied in the synthesis of porous MOFs. The resulting structures exhibit unique properties like stability and enhanced porosity, which are essential for applications in gas storage, catalysis, and sensor technology (Sun et al., 2006).
Future Directions
The compound’s solubility behavior and solvent effects in various solvents were first investigated by the hydrogen bond acceptor tendencies as the main factor then interpreted by solvent polarity, cohesive energy density, and steric effect for some exceptions . This could be a potential area for future research.
Mechanism of Action
Target of Action
It is known that this compound is a type of hydrogen-bonded organic framework (hof) monomer . HOFs are typically used in various applications due to their unique properties, such as gas storage, catalysis, and sensing .
Mode of Action
It’s known that the compound can form a luminescent porous framework structure when combined with certain other elements . This suggests that it might interact with its targets through the formation of complex structures.
Pharmacokinetics
It’s known that the compound has good solubility in various solvents , which could potentially influence its bioavailability.
Result of Action
It’s known that the compound can form a luminescent porous framework structure , suggesting that it might have potential applications in areas such as sensing and catalysis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide. For instance, the compound’s solubility varies in different solvents , which could influence its action and efficacy. Furthermore, the compound shows impressive stability even in water medium , suggesting that it could maintain its action under various environmental conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. These interactions can influence the course of biochemical reactions .
Cellular Effects
This compound can have various effects on cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-N,3-N,5-N-tripyridin-4-ylbenzene-1,3,5-tricarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O3/c31-22(28-19-1-7-25-8-2-19)16-13-17(23(32)29-20-3-9-26-10-4-20)15-18(14-16)24(33)30-21-5-11-27-12-6-21/h1-15H,(H,25,28,31)(H,26,29,32)(H,27,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHCOOYBRXRFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=NC=C3)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


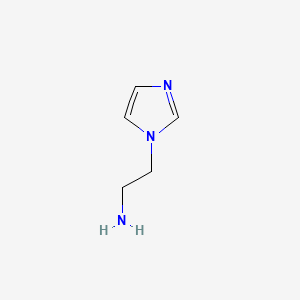
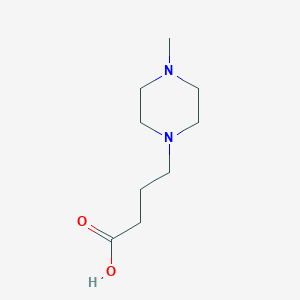
![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B3069365.png)
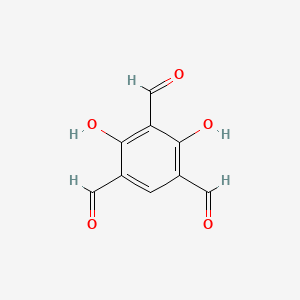
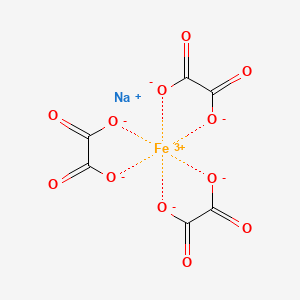

![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)
